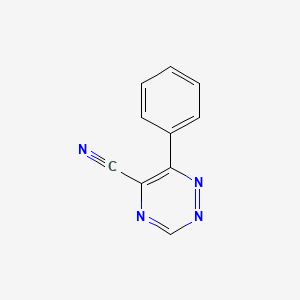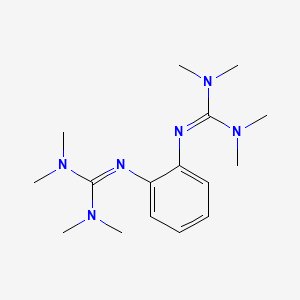
2,2'-o-Phenylenebis(1,1,3,3-tetramethylguanidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine): is an organic compound that belongs to the class of guanidines. It is known for its strong basicity and is often used as a catalyst in various chemical reactions. The compound is characterized by its unique structure, which includes two guanidine groups connected by an ortho-phenylene bridge.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) typically involves the reaction of 1,1,3,3-tetramethylguanidine with an ortho-phenylenediamine derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of guanidine derivatives.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce various substituted guanidine derivatives.
科学研究应用
Chemistry: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is widely used as a catalyst in organic synthesis. It facilitates various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its strong basicity makes it useful in deprotonation reactions and as a buffer in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in drug discovery.
Industry: In industrial applications, 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is used in the production of polymers, resins, and other materials. It acts as a curing agent and catalyst in various manufacturing processes.
作用机制
The mechanism of action of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates, which can then undergo further chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of guanidinium ions and subsequent reactions with electrophiles.
相似化合物的比较
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a non-nucleophilic base in various reactions.
N,N,N’,N’-Tetramethylurea: Used as a solvent and reagent in organic chemistry.
Uniqueness: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is unique due to its ortho-phenylene bridge, which enhances its stability and reactivity compared to other guanidine derivatives. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile catalyst in both academic and industrial research.
属性
CAS 编号 |
495408-35-0 |
|---|---|
分子式 |
C16H28N6 |
分子量 |
304.43 g/mol |
IUPAC 名称 |
2-[2-[bis(dimethylamino)methylideneamino]phenyl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C16H28N6/c1-19(2)15(20(3)4)17-13-11-9-10-12-14(13)18-16(21(5)6)22(7)8/h9-12H,1-8H3 |
InChI 键 |
UQUBKQQTSLLHRN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=NC1=CC=CC=C1N=C(N(C)C)N(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


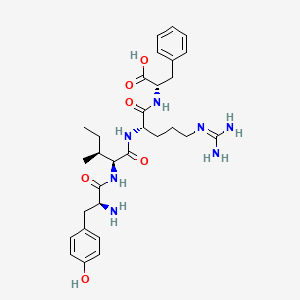
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
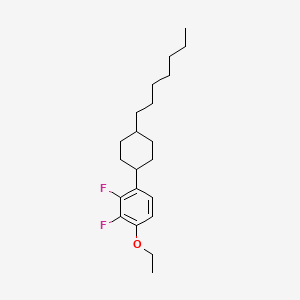
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
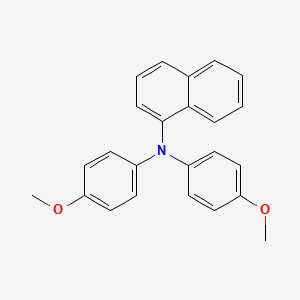
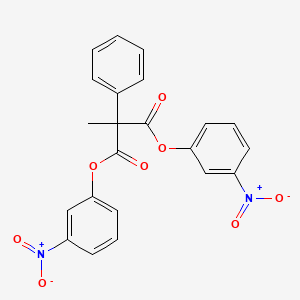
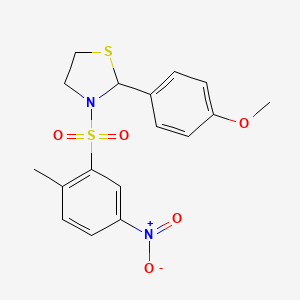
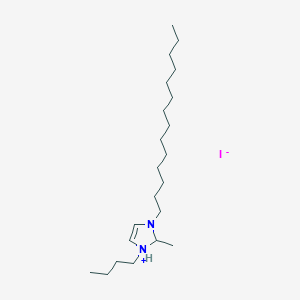
![7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12569000.png)
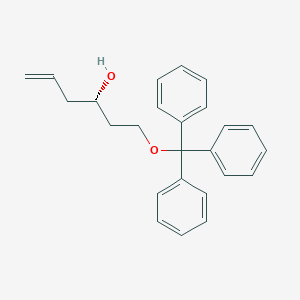
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
